Tert-butyl 3-aminopropyl(ethyl)carbamate
Overview
Description
Tert-butyl 3-aminopropyl(ethyl)carbamate: is a chemical compound with the molecular formula C10H22N2O2 and a molecular weight of 202.3 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Tert-butyl 3-aminopropyl(ethyl)carbamate is primarily used as a reactant in the preparation of pyrimidin-2-one derivatives . These derivatives are known to inhibit CSBP/RK/p38 kinases . The p38 kinases are a class of mitogen-activated protein kinases (MAPK) that are responsive to stress stimuli and are involved in cellular processes such as inflammation and cell differentiation .
Mode of Action
Given its use in the synthesis of pyrimidin-2-one derivatives, it can be inferred that it may interact with its targets (such as csbp/rk/p38 kinases) through the formation of these derivatives .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its role in the synthesis of pyrimidin-2-one derivatives and their subsequent inhibition of CSBP/RK/p38 kinases . The p38 MAPK pathway plays a crucial role in cellular responses to stress and inflammation .
Pharmacokinetics
Its solubility in dichloromethane and methanol suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would be primarily observed in its role as a reactant in the synthesis of pyrimidin-2-one derivatives . These derivatives, as inhibitors of CSBP/RK/p38 kinases, could potentially influence cellular processes such as inflammation and cell differentiation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its physical state can change from solid to liquid depending on the temperature . Furthermore, its safety profile indicates that it should be stored under nitrogen, protected from light, and at a temperature of 4°C , suggesting that these conditions are optimal for maintaining its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-aminopropyl(ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloropropan-1-amine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-aminopropyl(ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbamates, while reduction can produce amine derivatives .
Scientific Research Applications
Tert-butyl 3-aminopropyl(ethyl)carbamate is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pyrimidin-2-one derivatives.
Biology: The compound is utilized in biochemical assays and as a building block for more complex molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Tert-butyl (3-aminopropyl)carbamate: Similar in structure but lacks the ethyl group.
N-Boc-1,3-propanediamine: Used in similar synthetic applications but has different functional groups.
Uniqueness: Tert-butyl 3-aminopropyl(ethyl)carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions under mild conditions makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-ethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-5-12(8-6-7-11)9(13)14-10(2,3)4/h5-8,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXALSUCHITFRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCN)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652762 | |
Record name | tert-Butyl (3-aminopropyl)ethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273409-54-4 | |
Record name | tert-Butyl (3-aminopropyl)ethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 3-aminopropyl(ethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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